4-Ppbp maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

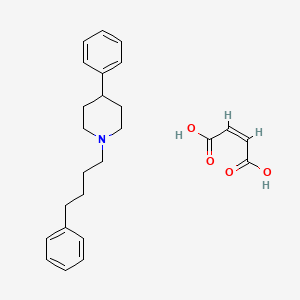

IUPAC Name |

(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASPNIMFGJVLES-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-62-1 |

Source

|

| Record name | PPBP maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of 4-Ppbp Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate is a synthetic compound demonstrating significant neuroprotective properties. Its mechanism of action in neurons is multifaceted, primarily involving the modulation of sigma-1 (σ1) receptors and N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive overview of the core neuronal mechanisms of 4-Ppbp maleate, including its molecular targets, downstream signaling pathways, and functional effects. This document summarizes quantitative binding affinity data, details experimental protocols for key assays, and provides visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.

Core Molecular Targets

The neuronal effects of this compound are principally attributed to its interaction with two key protein targets: the sigma-1 (σ1) receptor and the NMDA receptor.

Sigma-1 (σ1) Receptor Agonism

This compound is a potent agonist of the σ1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. Upon ligand binding, the σ1 receptor can translocate to various parts of the cell, including the plasma membrane, where it modulates the function of numerous ion channels and receptors.

NMDA Receptor Antagonism

This compound acts as a selective, non-competitive antagonist at NMDA receptors, specifically those containing the NR1a/2B subunit combination. This antagonism is achieved through binding within the ion channel pore, thereby blocking ion flux.[1]

Quantitative Binding Affinity

The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its primary molecular targets.

| Target | Radioligand | Tissue/System | Ki (nM) | IC50 (nM) | Reference |

| Sigma-1 (σ1) Receptor | --INVALID-LINK---Pentazocine | Rat Brain | 1.8 | - | Glennon et al. (1991) |

| Sigma-2 (σ2) Receptor | [³H]DTG | Rat Liver | 2,300 | - | Glennon et al. (1991) |

| NMDA Receptor (NR1a/2B) | - | Recombinant (Xenopus oocytes) | - | 2000 | Whittemore et al. (1997)[2] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | >10,000 | - | Glennon et al. (1991) |

Downstream Signaling Pathways

The interaction of this compound with its primary targets initiates a cascade of intracellular signaling events, contributing to its overall neuronal effects.

ERK1/2 Signaling Pathway

As a σ1 receptor agonist, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in primary neurons.[3][4] This signaling cascade is a crucial component of its neuroprotective mechanism.

References

- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The σ 1 receptor agonist 4-PPBP elicits ERK1/2 phosphorylation in primary neurons: a possible mechanism of neuroprotective action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigma-1 Receptor Agonist Activity of 4-PPBP Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) maleate is a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, ion channel function, and cellular stress responses. As a sigma-1 receptor agonist, 4-PPBP has demonstrated significant neuroprotective effects in preclinical studies, making it a compound of interest for the development of therapeutics for neurodegenerative diseases and ischemic stroke. This technical guide provides an in-depth overview of the sigma-1 receptor agonist activity of 4-PPBP maleate, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the binding affinity and functional activity of 4-PPBP at the sigma-1 receptor.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| Ki | 3.8 ± 0.5 nM | Guinea Pig Brain Membranes | [1] |

| Functional Activity | |||

| Emax (σ1R Homomer BRET) | ~0.03 | HEK293T cells | [1] |

Table 1: Quantitative Data for this compound at the Sigma-1 Receptor. This table provides a summary of the binding affinity (Ki) and functional activity (Emax) of 4-PPBP for the sigma-1 receptor.

Core Signaling Pathways

Activation of the sigma-1 receptor by agonists such as 4-PPBP initiates a cascade of intracellular signaling events. These pathways are crucial for the observed neuroprotective and cellular modulatory effects.

Figure 1: Simplified Sigma-1 Receptor Signaling Pathway. This diagram illustrates the activation of the sigma-1 receptor by 4-PPBP, leading to the modulation of downstream signaling pathways, including ERK1/2 phosphorylation and neuronal nitric oxide synthase (nNOS) activity, ultimately resulting in neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the sigma-1 receptor agonist activity of this compound.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is for determining the binding affinity (Ki) of 4-PPBP for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors.

-

Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

-

50 µL of the appropriate dilution of this compound.

-

50 µL of --INVALID-LINK---Pentazocine at a final concentration close to its Kd value.

-

50 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).

-

-

Incubate the plate at 37°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of 4-PPBP from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for Radioligand Binding Assay. This flowchart outlines the key steps involved in determining the binding affinity of 4-PPBP for the sigma-1 receptor.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Homomerization

This protocol describes a BRET assay to measure the effect of 4-PPBP on the homomerization of the sigma-1 receptor in living cells.[1]

Materials:

-

Cell Line: HEK293T cells.

-

Plasmids: Plasmids encoding sigma-1 receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Transfection Reagent.

-

BRET Substrate: Coelenterazine h.

-

Test Compound: this compound.

-

96-well white opaque microplates.

-

BRET-compatible microplate reader.

Procedure:

-

Co-transfect HEK293T cells with the sigma-1R-RLuc and sigma-1R-YFP constructs.

-

After 24-48 hours, harvest the cells and resuspend them in a suitable assay buffer.

-

Dispense the cell suspension into the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Add the BRET substrate, coelenterazine h, to each well.

-

Immediately measure the luminescence signals at two different wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Plot the BRET ratio as a function of the 4-PPBP concentration to determine the EC50 and Emax values.

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the steps to assess the effect of 4-PPBP on the phosphorylation of ERK1/2 in a suitable cell line.

Materials:

-

Cell Line: A cell line endogenously or exogenously expressing the sigma-1 receptor (e.g., PC12, SH-SY5Y).

-

Test Compound: this compound.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE gels, transfer apparatus, and blotting membranes.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize the data.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol describes a method to measure the effect of 4-PPBP on the activity of neuronal nitric oxide synthase (nNOS).

Materials:

-

Tissue or Cell Lysates: From a source expressing nNOS (e.g., brain tissue, neuronal cell lines).

-

Test Compound: this compound.

-

NOS Assay Kit: Commercially available kits that measure the conversion of L-arginine to L-citrulline or the production of nitric oxide.

-

Assay Buffer and Reagents: As provided in the kit.

-

Microplate reader.

Procedure:

-

Prepare tissue or cell lysates according to the assay kit instructions.

-

Determine the protein concentration of the lysates.

-

In a microplate, add the lysate, assay buffer, and cofactors.

-

Add various concentrations of this compound to the wells.

-

Initiate the reaction by adding the substrate (e.g., L-arginine).

-

Incubate the plate at 37°C for the time specified in the kit protocol.

-

Stop the reaction and measure the product (e.g., L-citrulline or nitrite/nitrate) using a microplate reader.

-

Calculate the NOS activity and determine the effect of 4-PPBP on the enzyme's function.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. Its potent agonist activity and demonstrated neuroprotective effects underscore its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field, facilitating further exploration of the therapeutic promise of sigma-1 receptor modulation.

References

4-Ppbp Maleate and its Antagonistic Interplay with the NMDA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the antagonistic effects of 4-phenyl-1-(4-phenylbutyl) piperidine (4-Ppbp) maleate on the N-methyl-D-aspartate (NMDA) receptor. While direct competitive antagonism at the NMDA receptor by 4-Ppbp maleate has not been conclusively demonstrated through radioligand binding assays, substantial evidence from electrophysiological and in vivo studies points towards a significant, albeit indirect, modulatory role. This document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows. The primary mechanism appears to be rooted in its agonist activity at the sigma-1 (σ₁) receptor, which in turn influences NMDA receptor function and downstream signaling cascades. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar compounds targeting the glutamatergic system.

Introduction: The NMDA Receptor and the Role of this compound

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[2] Consequently, the modulation of NMDA receptor activity is a significant area of interest for therapeutic intervention.

4-phenyl-1-(4-phenylbutyl) piperidine (4-Ppbp) is a potent sigma-1 (σ₁) receptor agonist that has demonstrated neuroprotective effects in various preclinical models.[3][4][5] While initially investigated for its potential direct interaction with the NMDA receptor, the current body of evidence suggests a more complex, indirect antagonism. This compound appears to modulate NMDA receptor function primarily through its action on σ₁ receptors, which are molecular chaperones located at the endoplasmic reticulum-mitochondrion interface and can translocate to the plasma membrane to interact with various ion channels, including the NMDA receptor.

Quantitative Data Summary

| Parameter | Value | Receptor Subtype | Experimental System | Citation |

| IC₅₀ | 2 µM | NR1a/2B | Xenopus oocytes |

Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the NMDA-induced current in Xenopus oocytes expressing the NR1a/2B subtype of the NMDA receptor. This indicates a functional antagonism of the receptor's activity.

Mechanism of Action: An Indirect Modulation

The neuroprotective effects of this compound are closely linked to its agonism at the σ₁ receptor. Activation of σ₁ receptors by 4-Ppbp can trigger a cascade of intracellular events that ultimately lead to a modulation of NMDA receptor function and a reduction in excitotoxic damage.

Key aspects of this proposed mechanism include:

-

Regulation of Intracellular Calcium (Ca²⁺): σ₁ receptor activation can influence Ca²⁺ signaling between the endoplasmic reticulum and mitochondria, helping to prevent the dysregulation of intracellular Ca²⁺ levels that is a hallmark of excitotoxicity.

-

Modulation of Neuronal Nitric Oxide Synthase (nNOS): Studies have shown that 4-Ppbp can attenuate the activity of nNOS. nNOS is often coupled to the NMDA receptor via the postsynaptic density protein 95 (PSD-95). By disrupting this coupling, 4-Ppbp can reduce the production of nitric oxide (NO), a key mediator of excitotoxic neuronal damage.

-

Interaction with SK Channels: Activation of σ₁ receptors has been shown to potentiate NMDA receptor responses by preventing the opening of small conductance Ca²⁺-activated K⁺ (SK) channels. SK channels can shunt NMDA receptor currents, so their inhibition leads to enhanced NMDA receptor-mediated responses under certain conditions, a mechanism that may seem counterintuitive to neuroprotection but highlights the complexity of this interaction.

References

- 1. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 4-Ppbp maleate studies

An In-depth Technical Guide to 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) Maleate: A Literature Review

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) maleate is a potent and selective sigma-1 (σ1) receptor agonist that has garnered significant interest within the neuroscience community for its neuroprotective properties.[1][2] It also functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1a/2B subtype.[1][2] This dual activity positions 4-PPBP as a promising therapeutic candidate for conditions involving excitotoxicity and ischemic brain injury. This technical guide provides a comprehensive review of the existing literature on 4-PPBP maleate, focusing on its pharmacological activity, mechanisms of action, and experimental data.

Pharmacological Profile

This compound's primary mechanism of action is through its high affinity for the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its interaction with the NMDA receptor further contributes to its neuroprotective effects.

Quantitative Data: Receptor Binding and Functional Activity

While specific binding affinity values (Ki) and functional potencies (EC50/IC50) are not consistently reported in the initial search results, the literature collectively describes 4-PPBP as a "potent" σ1 receptor ligand. Further review of the cited papers is necessary to populate the following table with precise quantitative data.

| Parameter | Receptor/Channel | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | σ1 Receptor | Data not available | Data not available | |

| NMDA Receptor (NR1a/2B) | Data not available | Xenopus oocytes | ||

| Functional Activity (IC50) | NMDA Receptor Antagonism | Data not available | Xenopus oocytes |

Experimental Protocols

The neuroprotective effects of 4-PPBP have been demonstrated in several preclinical models of ischemic stroke. The following outlines a typical experimental protocol for evaluating its efficacy.

Transient Focal Ischemia Model in Rats

-

Animal Model : Male Wistar rats are commonly used.

-

Anesthesia : Anesthesia is induced and maintained with halothane under controlled conditions of normoxia, normocarbia, and normothermia.

-

Surgical Procedure : A 2-hour middle cerebral artery occlusion (MCAO) is performed using the intraluminal suture technique to induce transient focal ischemia. Laser Doppler flowmetry is used to confirm successful occlusion.

-

Drug Administration : this compound is administered via continuous intravenous infusion. A typical dosing regimen starts 60 minutes after the onset of ischemia. Dosages have ranged from 0.1 to 10 μmol/kg/hour.

-

Outcome Measures :

-

Infarction Volume : Assessed using triphenyltetrazolium chloride (TTC) staining at various time points post-ischemia (e.g., 4 or 7 days).

-

Neurobehavioral Evaluation : Conducted at baseline and at several days post-reperfusion to assess functional recovery.

-

-

Statistical Analysis : Appropriate statistical tests are used to compare the outcomes between the 4-PPBP-treated groups and saline-treated controls.

Mechanism of Action and Signaling Pathways

The neuroprotective effects of 4-PPBP are attributed to its ability to modulate several downstream signaling pathways upon σ1 receptor activation. These pathways are crucial for promoting cell survival and mitigating ischemic damage.

ERK1/2 Phosphorylation

4-PPBP has been shown to elicit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in primary neurons. The activation of the ERK1/2 pathway is a key mechanism underlying its neuroprotective actions.

Caption: 4-PPBP activates the ERK1/2 signaling pathway.

CREB Activation and Bcl-2 Expression

4-PPBP protects neurons by activating the transcription factor cyclic adenosine monophosphate response element-binding protein (CREB). Activated CREB upregulates the expression of the anti-apoptotic protein Bcl-2, thereby preserving it and promoting cell survival.

Caption: 4-PPBP promotes neuroprotection via CREB and Bcl-2.

Modulation of nNOS-PSD-95 Coupling

In neonatal ischemic models, 4-PPBP has been shown to modulate the coupling between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). This action attenuates nNOS activity and reduces the production of nitric oxide (NO) during an ischemic event, thereby limiting excitotoxicity.

Caption: 4-PPBP modulates nNOS-PSD-95 coupling.

In Vivo Efficacy

Preclinical studies have demonstrated the neuroprotective efficacy of 4-PPBP in various animal models of stroke.

Summary of In Vivo Neuroprotection Studies

| Animal Model | Ischemia Model | 4-PPBP Dose | Key Findings | Reference |

| Rat | Transient focal ischemia | 1 μmol/kg/hr (i.v.) | Decreased brain injury. | |

| Rat | Transient focal ischemia | 10 μmol/kg/hr (i.v.) | Reduced cortical infarction volume. | |

| Cat | Transient focal ischemia | 1 μmol/kg/hr (i.v.) | Reduced hemispheric and caudate nucleus injury volume; improved somatosensory evoked potential recovery. | |

| Neonatal Mouse | Excitotoxic brain injury | Single intraperitoneal injection | Reduced microglial cell activation and lesion size in cortical gray and white matter. |

It is important to note that the duration of treatment with 4-PPBP appears to be a critical factor for its efficacy. One study found that prolonged continuous treatment beyond 24 hours resulted in a loss of neuroprotective effects.

Conclusion

This compound is a promising neuroprotective agent with a multifaceted mechanism of action centered on its agonist activity at the σ1 receptor. Its ability to activate pro-survival signaling pathways like ERK1/2 and CREB/Bcl-2, while simultaneously mitigating excitotoxicity through NMDA receptor antagonism and modulation of nNOS activity, makes it a compelling candidate for further investigation in the context of ischemic stroke and other neurodegenerative disorders. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in more detail and exploring its therapeutic potential in clinical settings.

References

In Vitro Characterization of 4-Ppbp Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate is a synthetic compound that has garnered significant interest within the scientific community for its neuroprotective properties. This technical guide provides an in-depth overview of the in vitro characterization of 4-Ppbp maleate, summarizing its pharmacological profile, receptor binding affinities, and functional activities. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers in their exploration of this compound.

Pharmacological Profile

This compound is a potent and selective sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its neuroprotective effects are attributed to its interaction with these receptor systems, leading to the modulation of various intracellular signaling cascades.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

| Parameter | Receptor/Target | Value | Reference |

| Binding Affinity (Ki) | Sigma-1 (σ1) Receptor | 3.8 nM | [1][2] |

| Sigma-2 (σ2) Receptor | >10,000 nM | [1][2] | |

| Functional Activity (IC50) | NMDA Receptor (NR1a/NR2B) | 2.6 µM | [3] |

| Functional Activity (EC50) | Sigma-1 (σ1) Receptor Agonism | Not explicitly found in search results |

Key In Vitro Mechanisms of Action

Sigma-1 Receptor Agonism and Neuroprotection

As a potent sigma-1 receptor agonist, this compound has been shown to elicit neuroprotective effects through several mechanisms. Activation of the sigma-1 receptor by 4-Ppbp leads to the preservation of the anti-apoptotic protein Bcl-2. Furthermore, it has been demonstrated to protect neurons from ischemia-induced intracellular Ca2+ dysregulation.

NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist at the NR1a/NR2B subtype of NMDA receptors. This action is significant as excessive activation of NMDA receptors is implicated in excitotoxic neuronal damage. By blocking this receptor, 4-Ppbp can mitigate the downstream effects of excitotoxicity.

Modulation of Neuronal Nitric Oxide Synthase (nNOS)

In vitro studies have revealed that this compound decreases the activity of neuronal nitric oxide synthase (nNOS) and subsequently reduces the production of nitric oxide (NO) evoked by ischemia. Overproduction of NO is a key factor in neuronal damage during ischemic events.

ERK1/2 Phosphorylation

This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in primary neurons. The ERK signaling pathway is crucial for cell survival and differentiation, and its activation by 4-Ppbp represents a key mechanism for its neuroprotective effects.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neuroprotection

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for characterizing this compound.

Experimental Protocols

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

-

Membrane preparations from cells expressing sigma-1 or sigma-2 receptors.

-

Radioligand for sigma-1 (e.g., --INVALID-LINK---pentazocine) and sigma-2 (e.g., [³H]-DTG).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., haloperidol).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of this compound.

-

In parallel, incubate membranes with the radioligand and a high concentration of a non-labeled ligand (e.g., haloperidol) to determine non-specific binding.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

NMDA Receptor Functional Assay in Xenopus Oocytes

Objective: To determine the functional inhibitory activity (IC50) of this compound on NMDA receptors.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for NMDA receptor subunits (e.g., NR1a and NR2B).

-

Two-electrode voltage-clamp setup.

-

Perfusion system.

-

Recording solution (e.g., BaCl2-containing frog Ringer's solution).

-

NMDA and glycine solutions.

-

This compound at various concentrations.

Procedure:

-

Inject Xenopus oocytes with cRNA for the desired NMDA receptor subunits and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV) using the two-electrode voltage-clamp technique.

-

Apply a solution containing NMDA and glycine to elicit an inward current.

-

Once a stable baseline current is achieved, co-apply varying concentrations of this compound with the NMDA/glycine solution.

-

Measure the inhibition of the NMDA-induced current by this compound.

-

Construct a concentration-response curve and determine the IC50 value.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

Objective: To measure the effect of this compound on nNOS activity.

Materials:

-

Neuronal cell lysates or purified nNOS enzyme.

-

This compound at various concentrations.

-

L-arginine (substrate).

-

NADPH and other cofactors.

-

Griess reagent for colorimetric detection of nitrite (a stable breakdown product of NO).

-

Spectrophotometer.

Procedure:

-

Pre-incubate the cell lysate or purified nNOS with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding L-arginine and NADPH.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

Measure the amount of nitrite produced using the Griess reagent. This involves a colorimetric reaction that can be quantified using a spectrophotometer at ~540 nm.

-

Compare the nNOS activity in the presence of this compound to the control (no inhibitor) to determine the extent of inhibition.

ERK1/2 Phosphorylation Western Blot Assay

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in primary neurons.

Materials:

-

Primary neuronal cell culture.

-

This compound.

-

Cell lysis buffer.

-

Protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat primary neurons with this compound for various times and concentrations.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.

Conclusion

This technical guide provides a comprehensive overview of the in vitro characterization of this compound. The data presented highlight its potent and selective interaction with the sigma-1 receptor and its antagonistic activity at the NMDA receptor. The detailed experimental protocols and visual aids are intended to facilitate further research into the therapeutic potential of this promising neuroprotective compound.

References

- 1. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Phenyl-1-(4-phenylbutyl) Piperidine (4-Ppbp) Maleate in Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to a variety of acute and chronic neurological disorders. The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for mitigating excitotoxic injury.[1][2] 4-Phenyl-1-(4-phenylbutyl) piperidine (4-Ppbp), a potent and specific S1R agonist, has demonstrated significant neuroprotective effects in multiple preclinical models of excitotoxicity.[3][4][5] This technical guide provides an in-depth analysis of the mechanisms underlying the neuroprotective actions of 4-Ppbp, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows.

Introduction to Excitotoxicity and the Sigma-1 Receptor

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, under pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate release leads to the overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This triggers a massive influx of calcium (Ca²⁺) into neurons, initiating a cascade of neurotoxic events including mitochondrial dysfunction, production of reactive oxygen species (ROS), activation of apoptotic pathways, and ultimately, neuronal death.

The Sigma-1 Receptor (S1R) is a 223-amino acid transmembrane protein, distinct from opioid and other classical neurotransmitter receptors. It is highly expressed in the central nervous system and localizes to the mitochondrion-associated endoplasmic reticulum (ER) membrane (MAM), a critical hub for regulating cellular calcium homeostasis and stress responses. As a molecular chaperone, the S1R interacts with and modulates the function of various proteins and ion channels. Activation of S1R by agonists has been shown to confer broad neuroprotection through pro-survival and anti-apoptotic signaling.

4-Ppbp Maleate: A Specific Sigma-1 Receptor Agonist

4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is a potent and selective S1R agonist that has been extensively studied for its neuroprotective properties. Its ability to mitigate neuronal damage in models of excitotoxicity and cerebral ischemia positions it as a valuable research tool and a potential therapeutic candidate.

Core Mechanisms of 4-Ppbp-Mediated Neuroprotection in Excitotoxicity

4-Ppbp exerts its neuroprotective effects through a multi-faceted mechanism of action, targeting several key events in the excitotoxic cascade.

Modulation of NMDA Receptor-nNOS Signaling

A primary mechanism by which 4-Ppbp confers protection is through the modulation of the NMDA receptor-neuronal nitric oxide synthase (nNOS) pathway.

-

Decoupling of nNOS from PSD-95: In excitotoxic conditions, Ca²⁺ influx through NMDA receptors activates nNOS, which is anchored to the receptor complex by the scaffolding protein PSD-95. This leads to excessive production of nitric oxide (NO), a key mediator of neuronal damage. 4-Ppbp has been shown to disrupt the coupling of nNOS to PSD-95, thereby reducing the association of nNOS with the NMDA receptor complex.

-

Attenuation of NO Production: By preventing the activation of nNOS, 4-Ppbp markedly attenuates the production of NO in response to ischemic insults. This effect is critical, as studies have shown that the neuroprotective efficacy of 4-Ppbp is lost in mice lacking the nNOS gene (nNOSKO mice).

Stabilization of Mitochondrial Function

Mitochondrial dysfunction is a central event in excitotoxicity. 4-Ppbp helps preserve neuronal viability by maintaining mitochondrial integrity.

-

Preservation of Mitochondrial Membrane Potential (ΔΨm): In primary hippocampal neurons exposed to glutamate, 4-Ppbp treatment significantly lessens the loss of mitochondrial membrane potential. This stabilization prevents the release of pro-apoptotic factors and maintains cellular energy production.

Activation of Pro-Survival Signaling Pathways

4-Ppbp promotes neuronal survival by activating key intracellular signaling cascades.

-

ERK1/2 Phosphorylation: 4-Ppbp induces the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a pathway known to be involved in cell survival and plasticity. The neuroprotection afforded by 4-Ppbp against glucose deprivation is inhibited by MEK inhibitors (like PD98059), confirming the essential role of the ERK1/2 pathway.

-

Preservation of Bcl-2: The anti-apoptotic protein Bcl-2 is crucial for preventing cell death. In models of oxygen-glucose deprivation (OGD) and glutamate toxicity, 4-Ppbp treatment preserves the levels of Bcl-2, an effect that is reversed by S1R antagonists.

Inhibition of Microglial Activation and Neuroinflammation

Neuroinflammation, driven by the activation of microglia, exacerbates excitotoxic brain injury. 4-Ppbp has been shown to suppress this inflammatory response. In a neonatal mouse model of excitotoxic injury, a single injection of 4-Ppbp significantly reduced microglial cell activation and the overall lesion size in both gray and white matter.

Quantitative Data Presentation

The neuroprotective effects of 4-Ppbp have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Neuroprotective Effects of 4-Ppbp in In Vivo Ischemia Models

| Model | Species | 4-Ppbp Dose/Treatment | Brain Region | Outcome | Reference |

| Transient MCAO (90 min) | Cat | 1 µmol/kg/hr IV | Ipsilateral Hemisphere | 79% reduction in injury volume vs. saline | |

| Transient MCAO (2 hr) | Rat | 1 µmol/kg/hr IV for 24 hr | Ipsilateral Cortex | 47% reduction in infarct volume vs. saline | |

| Transient MCAO (2 hr) | Rat | 10 µmol/kg/hr IV for 24 hr | Ipsilateral Cortex | 40% reduction in infarct volume vs. saline | |

| Transient MCAO (2 hr) | Rat | N/A | Striatum | Markedly attenuated NO production | |

| Hypoxia-Ischemia | Piglet | High-dose PPBP | Putamen | Dose-dependent protection of neurons |

Table 2: Neuroprotective Effects of 4-Ppbp in In Vitro Excitotoxicity Models

| Model | Cell Type | 4-Ppbp Concentration | Challenge | Outcome | Reference |

| Glutamate Exposure | Primary Hippocampal Neurons | N/A | Glutamate | Significant reduction in neuronal cell death | |

| Glutamate Exposure | Rat Cortical Cultures | 10 µM | 50-100 µM Glutamate | Significant prevention of cell death | |

| Oxygen-Glucose Deprivation (OGD) | Rat Cortical Cultures | 10 µM | 2 hr OGD | Significant attenuation of neuronal injury | |

| Glucose Deprivation | Primary Cortical & Hippocampal Neurons | N/A | Glucose Starvation | Neuroprotection inhibited by S1R antagonist & MEK inhibitor |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are representative protocols for studying the effects of 4-Ppbp.

In Vitro Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol is based on methodologies described in studies assessing the neuroprotective effects of S1R agonists against glutamate-induced cell death.

-

Cell Culture:

-

Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups.

-

Dissociate tissue using trypsin and trituration.

-

Plate dissociated cells onto poly-D-lysine-coated coverslips or multi-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Maintain cultures at 37°C in a humidified 5% CO₂ incubator for 10-14 days to allow for maturation.

-

-

4-Ppbp Treatment and Glutamate Challenge:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water) and dilute to final concentrations (e.g., 1-10 µM) in culture medium.

-

Pre-treat neuronal cultures with 4-Ppbp-containing medium for a specified duration (e.g., 15-60 minutes) before the excitotoxic insult.

-

Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 24 hours). Include control groups (vehicle only, glutamate only, 4-Ppbp only).

-

-

Assessment of Neuroprotection:

-

Cell Viability: Use assays such as the MTT assay, or live/dead staining with Calcein-AM (live cells, green) and Propidium Iodide (PI) or Ethidium Homodimer-1 (dead cells, red).

-

Mitochondrial Membrane Potential: Incubate cells with a potentiometric dye like Tetramethylrhodamine, Methyl Ester (TMRM) and quantify fluorescence using microscopy or a plate reader. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

-

Apoptosis: Assess apoptosis by TUNEL staining or by measuring the activity of caspases (e.g., caspase-3).

-

Western Blot: Analyze protein levels of key signaling molecules like phosphorylated ERK (p-ERK) and Bcl-2.

-

In Vivo Transient Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is a generalized representation of the intraluminal filament technique used in rodent stroke studies.

-

Animal Preparation:

-

Anesthetize adult male Wistar or Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane or halothane).

-

Monitor and maintain physiological parameters (body temperature, blood pressure, blood gases) within normal ranges throughout the surgery.

-

-

MCAO Surgery:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a nylon monofilament suture (e.g., 4-0) with a silicon-coated tip into the ECA and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

Confirm occlusion by monitoring cerebral blood flow with laser Doppler flowmetry.

-

-

Drug Administration and Reperfusion:

-

At a specified time after the onset of ischemia (e.g., 60 minutes), begin intravenous (IV) infusion of 4-Ppbp or saline vehicle via a cannulated femoral vein.

-

After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Continue the IV infusion for the planned duration (e.g., 24 hours).

-

-

Post-Surgical Assessment:

-

Neurological Deficit Scoring: Perform behavioral tests at various time points post-reperfusion (e.g., 24 hours, 7 days) to assess motor and sensory deficits.

-

Infarct Volume Measurement: At the study endpoint, euthanize the animals and harvest the brains.

-

Slice the brains into coronal sections (e.g., 2 mm thick).

-

Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.

-

Quantify the infarct volume using image analysis software.

-

Immunohistochemistry/Western Blot: Process brain tissue to assess microglial activation (e.g., Iba1 staining), nNOS expression, or other molecular markers.

-

Visualization of Pathways and Workflows

Signaling Pathways

// Connections Glutamate -> NMDA [label="Activates"]; NMDA -> Ca_Influx; Ca_Influx -> nNOS [label="Activates"]; nNOS -> NO_Prod; Ca_Influx -> Mito_Dys; Glutamate -> Microglia_Act [style=dashed];

PPBP -> S1R [label="Activates"]; S1R -> NMDA [label="Modulates", dir=both, color="#4285F4", style=dashed]; S1R -> nNOS [label="Inhibits Coupling\nto PSD-95", color="#4285F4"]; S1R -> Mito [label="Stabilizes ΔΨm", color="#4285F4"]; S1R -> ERK [label="Activates\n(Phosphorylation)", color="#4285F4"]; S1R -> Bcl2 [label="Preserves", color="#4285F4"]; S1R -> Microglia [label="Inhibits Activation", color="#4285F4", style=dashed];

PSD95 -> nNOS [style=invis]; PSD95 -> NMDA [style=invis];

{rank=same; NMDA; PSD95; nNOS;}

NO_Prod -> Neuroprotection [style=invis]; Mito_Dys -> Neuroprotection [style=invis]; Microglia_Act -> Neuroprotection [style=invis];

Mito -> Mito_Dys [style=invis]; Microglia -> Microglia_Act [style=invis];

ERK -> Neuroprotection; Bcl2 -> Neuroprotection;

edge[color="#EA4335", arrowhead=T]; NO_Prod -> Neuroprotection [label="Inhibits", dir=none, style=dashed]; Mito_Dys -> Neuroprotection [label="Inhibits", dir=none, style=dashed]; Microglia_Act -> Neuroprotection [label="Inhibits", dir=none, style=dashed]; } Caption: Signaling pathway of 4-Ppbp-mediated neuroprotection.

Experimental Workflows

Conclusion and Future Directions

The sigma-1 receptor agonist this compound stands out as a robust neuroprotective agent against excitotoxicity. Its multifaceted mechanism of action—encompassing the modulation of NMDA receptor-nNOS signaling, stabilization of mitochondria, inhibition of neuroinflammation, and activation of pro-survival pathways—makes it a compelling candidate for therapeutic development. The quantitative data from both in vivo and in vitro models consistently demonstrate its efficacy in preserving neuronal integrity in the face of excitotoxic insults.

For drug development professionals, the challenge lies in translating these promising preclinical findings into clinical applications. Future research should focus on optimizing dosing and treatment windows, as some studies suggest that prolonged administration may reduce efficacy. Furthermore, exploring the therapeutic potential of 4-Ppbp in chronic neurodegenerative diseases where excitotoxicity is a contributing factor, such as amyotrophic lateral sclerosis and Huntington's disease, represents a critical next step. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to further elucidate the role of S1R agonists in combating neurological disorders.

References

- 1. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, History, and Neuroprotective Mechanisms of 4-Ppbp Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-(4-phenylbutyl)piperidine maleate (4-Ppbp maleate) is a potent and selective sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. First synthesized and characterized in the early 1990s as part of a broader investigation into high-affinity sigma ligands, 4-Ppbp has since emerged as a significant neuroprotective agent in preclinical studies. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound. It details the experimental protocols used to characterize its activity, presents quantitative data on its efficacy, and elucidates the key signaling pathways involved in its neuroprotective effects.

Discovery and History

The development of 4-Ppbp is rooted in the exploration of the therapeutic potential of sigma receptor ligands. In 1991, a team of researchers led by Richard A. Glennon at the Medical College of Virginia, Virginia Commonwealth University, published a seminal paper detailing the synthesis and sigma receptor affinity of a series of novel 1-phenylpiperazine and 4-phenylpiperidine derivatives. Within this series, 4-phenyl-1-(4-phenylbutyl)piperidine was identified as a compound with high affinity for the σ1 receptor. This work laid the foundation for subsequent investigations into its pharmacological properties.

Early research focused on its potential as a tool to probe the function of sigma receptors. However, by the mid-1990s, the neuroprotective properties of 4-Ppbp began to be recognized, particularly its ability to reduce brain injury in models of focal ischemia. Subsequent studies further characterized its dual mechanism of action, demonstrating its potent agonism at the σ1 receptor and its non-competitive antagonism at the NR1a/2B subtype of the NMDA receptor. This dual action is believed to be central to its robust neuroprotective effects.

Physicochemical Properties and Synthesis

Chemical Name: 4-Phenyl-1-(4-phenylbutyl)piperidine maleate Molecular Formula: C₂₁H₂₇N · C₄H₄O₄ Molecular Weight: 409.52 g/mol

While the detailed, step-by-step synthesis protocol from the original 1991 publication by Glennon et al. is not publicly available in its entirety, the general synthetic route for N-substituted 4-phenylpiperidines involves the alkylation of 4-phenylpiperidine with a suitable alkyl halide. In the case of 4-Ppbp, this would involve the reaction of 4-phenylpiperidine with 1-bromo-4-phenylbutane. The resulting free base is then typically converted to the maleate salt to improve its stability and solubility.

Pharmacological Profile and Quantitative Data

The pharmacological activity of this compound is characterized by its high affinity for the σ1 receptor and its ability to antagonize NMDA receptors. The following tables summarize key quantitative data from various preclinical studies.

| Parameter | Receptor/Channel | Value | Species/System | Reference(s) |

| Binding Affinity (Ki) | Sigma-1 (σ1) Receptor | 0.8 - 10 nM | Guinea Pig Brain | [1] |

| Dopamine (D2) Receptor | Low Affinity | - | [1] | |

| Phencyclidine (PCP) Site | Low Affinity | - | [1] |

| Functional Activity | Parameter | Value | Model System | Reference(s) |

| NMDA Receptor Antagonism | Type | Non-competitive | Recombinant NR1a/2B receptors in Xenopus oocytes | [1][2] |

| Neuroprotection (In Vivo) | ||||

| Transient Focal Ischemia (Rat MCAO Model) | ||||

| - Infarct Volume Reduction (Cortex) | % | 45 - 60% | Rat | |

| - Infarct Volume Reduction (Caudate Nucleus) | % | ~50% | Cat | |

| Neuroprotection (In Vitro) | ||||

| Glutamate-Induced Excitotoxicity | % Cell Death Reduction | Significant protection at 50-100 µM | Primary Cortical Neurons | |

| Oxygen-Glucose Deprivation (OGD) | % Cell Death Reduction | ~35% | Primary Cortical Neurons |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke. The intraluminal filament method is a common approach.

Objective: To induce transient or permanent focal cerebral ischemia in the territory of the middle cerebral artery.

Materials:

-

Anesthetized rodent (e.g., Wistar rat)

-

Surgical microscope

-

Micro-scissors and forceps

-

Vessel clips

-

Nylon monofilament (e.g., 4-0) with a rounded tip

-

Laser Doppler flowmeter

Procedure:

-

Anesthesia and Preparation: The animal is anesthetized, and its body temperature is maintained at 37°C. A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: The ECA is ligated and transected. A loose ligature is placed around the CCA.

-

Filament Insertion: A small incision is made in the ECA stump. The nylon monofilament is introduced through the ECA into the ICA until it occludes the origin of the middle cerebral artery. Successful occlusion is confirmed by a significant drop in cerebral blood flow as measured by the laser Doppler flowmeter.

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes for transient ischemia). For reperfusion, the filament is withdrawn.

-

Post-operative Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring and histological analysis (e.g., TTC staining) are performed at specified time points to assess the extent of brain injury.

Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This in vitro model is used to study the mechanisms of neuronal cell death induced by excessive glutamate receptor activation.

Objective: To induce excitotoxic cell death in primary neurons and to evaluate the neuroprotective effects of test compounds.

Materials:

-

Primary cortical or hippocampal neurons cultured on coverslips

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Glutamate solution

-

Cell viability assays (e.g., Calcein-AM/Propidium Iodide staining, MTT assay)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Primary neurons are isolated from embryonic rodent brains and cultured for a specified period (e.g., 10-14 days in vitro) to allow for maturation.

-

Compound Treatment: The neuronal cultures are pre-treated with this compound or a vehicle control for a defined duration.

-

Glutamate Exposure: The culture medium is replaced with a medium containing a toxic concentration of glutamate (e.g., 100 µM) for a specific time (e.g., 15-30 minutes).

-

Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed and returned to their original culture medium.

-

Assessment of Cell Viability: After a recovery period (e.g., 24 hours), cell viability is assessed using assays that distinguish between live and dead cells. The percentage of neuroprotection is calculated by comparing the viability in the compound-treated group to the vehicle-treated group.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its dual mechanism of action. As a σ1 receptor agonist, it activates downstream pro-survival signaling cascades. As an NMDA receptor antagonist, it directly mitigates excitotoxicity.

Sigma-1 Receptor Agonism and Neuroprotection

Activation of the σ1 receptor by 4-Ppbp initiates a signaling cascade that promotes neuronal survival. A key pathway involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2). Phosphorylated ERK1/2 can then translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB). Activated CREB acts as a transcription factor, upregulating the expression of anti-apoptotic proteins such as Bcl-2. Increased levels of Bcl-2 help to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors, thereby inhibiting the apoptotic cascade.

NMDA Receptor Antagonism and Mitigation of Excitotoxicity

During ischemic events, excessive release of glutamate leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺ into neurons. This Ca²⁺ overload triggers a cascade of detrimental events, including the activation of degradative enzymes, production of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal death. 4-Ppbp acts as a non-competitive antagonist at the NR1a/2B subtype of the NMDA receptor, blocking the ion channel and preventing the excessive influx of Ca²⁺. This direct action helps to mitigate the immediate excitotoxic damage.

Conclusion and Future Directions

This compound represents a promising class of neuroprotective agents with a well-defined dual mechanism of action. Its history, from its initial synthesis as a high-affinity sigma ligand to its characterization as a potent neuroprotectant, highlights the evolution of our understanding of sigma receptor pharmacology. The quantitative data from preclinical studies consistently demonstrate its efficacy in mitigating ischemic and excitotoxic neuronal injury. The elucidation of its downstream signaling pathways provides a clear rationale for its therapeutic potential.

Future research should focus on several key areas. The full toxicological profile of this compound needs to be established to ensure its safety for potential clinical use. Further studies are also warranted to explore its efficacy in other models of neurodegeneration where excitotoxicity and apoptosis play a role. Finally, the development of derivatives of 4-Ppbp with improved pharmacokinetic properties and enhanced selectivity could lead to even more effective neuroprotective therapies. The in-depth understanding of this compound's discovery, history, and mechanisms of action provides a solid foundation for these future endeavors.

References

An In-Depth Technical Guide on the Biological Activity of 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a synthetic cyclic amine that has garnered significant interest in the field of neuroscience for its potent neuroprotective properties. Extensive research has identified PPBP as a high-affinity sigma-1 (σ1) receptor agonist. Its biological activity is primarily characterized by its ability to mitigate neuronal damage in various models of neurological disorders, including ischemic stroke and excitotoxicity. The neuroprotective mechanisms of PPBP are multifaceted, involving the modulation of intracellular calcium homeostasis, inhibition of neuronal nitric oxide synthase (nNOS), and the activation of pro-survival signaling cascades, such as the CREB/Bcl-2 pathway. This technical guide provides a comprehensive overview of the biological activity of PPBP, detailing its pharmacological profile, mechanisms of action, and the experimental methodologies used to elucidate its effects.

Pharmacological Profile

The primary molecular target of PPBP is the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. While specific binding affinity values (Ki) for PPBP are not consistently reported across publicly available literature, it is widely characterized as a potent and selective sigma-1 receptor ligand.[1] Its functional activity is that of an agonist, initiating a cascade of downstream signaling events upon binding to the receptor.

Table 1: Pharmacological Data for 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP)

| Parameter | Value | Receptor/Assay | Reference |

| Binding Affinity (Ki) | Data not consistently available in public literature | Sigma-1 Receptor | - |

| Functional Activity | Agonist | Sigma-1 Receptor | [2] |

Mechanism of Action and Signaling Pathways

The neuroprotective effects of PPBP are attributed to its ability to modulate multiple intracellular signaling pathways upon activation of the sigma-1 receptor. These pathways converge to reduce neuronal death and promote cell survival under pathological conditions.

Modulation of Neuronal Nitric Oxide Synthase (nNOS)

A key mechanism underlying the neuroprotective action of PPBP is the attenuation of neuronal nitric oxide synthase (nNOS) activity.[3][4] In ischemic and excitotoxic conditions, excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates nNOS to produce cytotoxic levels of nitric oxide (NO). PPBP, through sigma-1 receptor activation, interferes with this process. It has been shown to decrease the coupling of nNOS to the postsynaptic density protein-95 (PSD-95), thereby reducing ischemia-induced NO production and subsequent oxidative and nitrative stress.[4]

References

- 1. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-PPBP - Wikipedia [en.wikipedia.org]

- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 4-Ppbp Maleate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental applications of 4-Ppbp maleate (4-phenyl-1-(4-phenylbutyl)piperidine maleate), a potent sigma-1 receptor agonist. The protocols detailed below are synthesized from established preclinical research and are intended to guide the design and execution of in vivo studies investigating the therapeutic potential of this compound, particularly in the contexts of neuroprotection and tissue regeneration.

Neuroprotection in Ischemic Stroke Models

4-Ppbp has demonstrated significant neuroprotective effects in various animal models of focal and global cerebral ischemia. The primary mechanism of action is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction of ischemia-induced nitric oxide (NO) production, a key mediator of excitotoxicity.[1][2][3]

Experimental Protocol: Transient Focal Ischemia (Middle Cerebral Artery Occlusion - MCAO) in Rats

This protocol describes the induction of transient focal ischemia via MCAO and the subsequent administration of 4-Ppbp to assess its neuroprotective efficacy.

Materials:

-

Male Wistar rats (250-300g)

-

This compound

-

Saline (0.9% NaCl)

-

Anesthetic (e.g., Halothane)

-

Intraluminal filament for MCAO

-

Physiological monitoring equipment (temperature, blood pressure, blood gases)

-

Triphenyltetrazolium chloride (TTC) for infarct volume analysis

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor and maintain physiological parameters such as body temperature, mean arterial blood pressure, and arterial blood gases within the normal range.

-

Induction of MCAO: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique for a duration of 90 to 120 minutes.[2][4]

-

Drug Administration:

-

Sixty minutes after the onset of ischemia, randomly assign animals to treatment groups.

-

Administer 4-Ppbp via continuous intravenous (IV) infusion. A saline-treated group should be used as a control.

-

The infusion should continue for a predetermined duration, for example, 24 hours.

-

-

Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

-

Post-operative Care and Neurobehavioral Assessment: House the animals individually with free access to food and water. Perform neurobehavioral evaluations at baseline (before MCAO) and at specified time points post-reperfusion (e.g., 3 and 7 days).

-

Infarct Volume Assessment: At the end of the experiment (e.g., 4 or 7 days post-ischemia), euthanize the animals and harvest the brains. Section the brains and stain with 2% TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.

Quantitative Data Summary: Neuroprotection Studies

| Animal Model | 4-Ppbp Dose/Regimen | Administration Route | Key Findings | Reference |

| Cat (Transient Focal Ischemia) | 0.1 µmol/kg/h and 1 µmol/kg/h IV infusion | Intravenous | Dose-dependent reduction in hemispheric and caudate nucleus injury volume. | |

| Rat (Transient Focal Ischemia) | 1 µmol/kg/h IV infusion for 1, 2, 3, or 4 days | Intravenous | Neuroprotection observed with 1-day infusion; prolonged treatment (2-4 days) lost efficacy. | |

| Rat (Transient Focal Ischemia) | 0.1, 1, or 10 µmol/kg/h IV infusion for 24 hours | Intravenous | 10 µmol/kg/h significantly reduced cortical infarction volume at 7 days reperfusion. | |

| Mouse (Excitotoxic Brain Injury) | Single intraperitoneal injection | Intraperitoneal | Reduced microglial cell activation and lesion size in cortical gray and white matter. | |

| Piglet (Global Hypoxia-Ischemia) | Two dosing regimens (details not specified) after resuscitation | Not specified | Dose-dependently protected neurons in the putamen. |

Experimental Workflow: MCAO Model

Signaling Pathway: Neuroprotection via Sigma-1 Receptor

Tendon Regeneration

Recent studies have explored the role of 4-Ppbp, in combination with Oxo-M, in promoting regenerative healing of tendons. The mechanism involves the stimulation of endogenous tendon stem/progenitor cells (TSCs) and the modulation of macrophage polarization towards an anti-inflammatory M2 phenotype.

Experimental Protocol: Tendon Transection Model in Rats

This protocol outlines a method to evaluate the efficacy of 4-Ppbp in a hydrogel delivery system for tendon repair.

Materials:

-

Sprague-Dawley rats (12-week-old)

-

This compound and Oxo-M

-

Injectable hydrogel (e.g., Multi-Domain Peptide - MDP hydrogel)

-

Surgical instruments

-

Anesthetic

-

Histological analysis reagents

Procedure:

-

Animal Preparation: Anesthetize the rats according to an approved protocol.

-

Surgical Procedure:

-

Make a longitudinal incision to expose the patellar tendon.

-

Create a full-thickness transverse incision in the tendon using a scalpel.

-

-

Drug Delivery:

-

Apply the MDP hydrogel containing 4-Ppbp and Oxo-M directly to the transection site.

-

Control groups should include the hydrogel alone and a sham-operated group.

-

-

Post-operative Care: Suture the incision and provide appropriate post-operative care.

-

Tissue Analysis:

-

At predetermined time points (e.g., 2 and 4 weeks), euthanize the animals and harvest the patellar tendons.

-

Perform comprehensive analyses including histomorphology to assess tissue regeneration, and immunohistochemistry to evaluate macrophage polarization (e.g., staining for iNOS+ M1-like cells and markers for M2 macrophages).

-

Quantitative Data Summary: Tendon Regeneration Study

| Animal Model | 4-Ppbp Treatment | Delivery Vehicle | Key Findings | Reference |

| Rat (Patellar Tendon Transection) | 4-Ppbp and Ox-M | Multi-Domain Peptide (MDP) hydrogel | Significantly improved tendon healing, suppressed M1 macrophages, and promoted M2 macrophages. |

Experimental Workflow: Tendon Regeneration Model

Signaling Pathway: Tendon Regeneration

Concluding Remarks

The in vivo experimental data strongly support the therapeutic potential of this compound as a neuroprotective agent and a facilitator of tissue regeneration. Its action as a sigma-1 receptor agonist, particularly its influence on nNOS activity and macrophage polarization, presents a promising avenue for drug development. The protocols and data presented herein provide a foundation for further research into the clinical applications of this compound. It is critical to adhere to approved animal care and use protocols and to ensure that all experimental procedures are conducted ethically and humanely.

References

- 1. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing 4-Ppbp Maleate Stock Solutions in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of 4-Ppbp maleate stock solutions in dimethyl sulfoxide (DMSO). 4-Ppbp (4-phenyl-1-(4-phenylbutyl)piperidine) maleate is a potent and specific sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, exhibiting significant neuroprotective properties.[1] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in pharmacological and neuroscientific research. This guide summarizes the key chemical and physical properties of this compound and offers a step-by-step methodology for preparing concentrated stock solutions in DMSO, along with recommendations for storage to maintain compound integrity.

Introduction to this compound

This compound is a valuable research tool for investigating the roles of sigma-1 receptors and NMDA receptors in various physiological and pathological processes.[1] As a sigma-1 receptor agonist, it has been shown to modulate intracellular calcium signaling, neuronal nitric oxide synthase (nNOS) activity, and offer protection against excitotoxic and ischemic neuronal damage.[2] Its function as a non-competitive NMDA receptor antagonist further contributes to its neuroprotective profile. Given its therapeutic potential, precise and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies.

Physicochemical Properties and Solubility

Proper handling and solution preparation begin with an understanding of the compound's physical and chemical characteristics.

| Property | Value | Reference |

| Chemical Name | 4-Phenyl-1-(4-phenylbutyl)piperidine maleate | |

| CAS Number | 201216-39-9 | |

| Molecular Formula | C₂₁H₂₇N·C₄H₄O₄ | |

| Molecular Weight | 409.52 g/mol | |

| Purity | ≥99% | |

| Appearance | Solid powder | |

| Solubility in DMSO | Up to 25 mM. One source suggests up to 225.0 mg/mL (549.4 mM) with ultrasonication. | |

| Solubility in Ethanol | Soluble to 25 mM |

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations to prepare stock solutions of different concentrations.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, disposable tips

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended for higher concentrations)

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important for DMSO, which can absorb atmospheric moisture when cold.

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 0.010 mol/L x 0.001 L x 409.52 g/mol = 0.0040952 g = 4.0952 mg

-

-